1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid is a complex organic compound that features a fluorinated piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpiperidine-4-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methoxyethyl)piperidine-4-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropiperidine-4-carboxylic acid is a synthetic compound notable for its applications in medicinal chemistry and biological research. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 351.40 g/mol
- CAS Number : 193693-67-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The Fmoc group facilitates the protection of amino groups during peptide synthesis, which can be crucial for the development of peptide-based therapeutics. Additionally, the fluorine atom in its structure may enhance the compound's binding affinity to target proteins or receptors.
Key Mechanisms:
- Peptide Synthesis : The Fmoc group serves as a temporary protecting group, allowing for selective reactions during the synthesis of peptides.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with several receptor types, including adrenergic and serotonin receptors, which are significant in various physiological processes.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A relevant study examined related compounds such as fluorene and fluorene derivatives on zebrafish embryos, revealing critical insights into their acute toxicity.
Findings:
- Acute Toxicity : At concentrations up to 3000 μg/L, fluorene derivatives demonstrated significant toxic effects on hatching rates and developmental processes in zebrafish embryos.
- Gene Expression Changes : Exposure to these compounds resulted in altered expression levels of genes associated with inflammation (e.g., Il-1β) and bile acid biosynthesis (e.g., cyp7a1), indicating potential pathways through which toxicity occurs .
Case Studies and Research Findings
Research has explored the applications and implications of this compound in various contexts:
Potential Therapeutic Applications
Given its unique structural properties and interactions with biological systems, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its ability to modulate receptor activity, it may serve as a lead compound for developing anticancer agents.
- Neuropharmacology : Its interaction with serotonin receptors suggests potential use in treating mood disorders or anxiety-related conditions.
- Peptide Drug Development : As a building block in peptide synthesis, it can facilitate the creation of novel therapeutic peptides targeting specific diseases.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-21(19(24)25)9-11-23(12-10-21)20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADDDYKEYHRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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